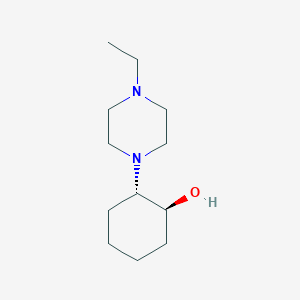
(1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexane ring substituted with an ethylpiperazine group and a hydroxyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-ethylpiperazine under specific conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product. Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is usually performed in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the selectivity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the piperazine ring or the cyclohexane ring.
Substitution: The ethyl group on the piperazine ring can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a wide range of functionalized piperazine compounds.
Aplicaciones Científicas De Investigación
(1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases characterized by overexpression of anti-apoptotic proteins.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which (1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing cellular pathways. For example, it may inhibit the activity of certain proteins involved in cell survival, leading to apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol
- (1S,2S)-2-(4-methylpiperazin-1-yl)cyclohexan-1-ol
- (1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-one
Uniqueness
(1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H24N2O |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
(1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H24N2O/c1-2-13-7-9-14(10-8-13)11-5-3-4-6-12(11)15/h11-12,15H,2-10H2,1H3/t11-,12-/m0/s1 |
Clave InChI |
XTXQRPJIVXMSQR-RYUDHWBXSA-N |
SMILES isomérico |
CCN1CCN(CC1)[C@H]2CCCC[C@@H]2O |
SMILES canónico |
CCN1CCN(CC1)C2CCCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B13352796.png)
![2-{[1,1'-biphenyl]-4-yloxy}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B13352800.png)


![tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13352812.png)

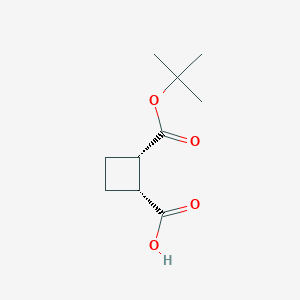
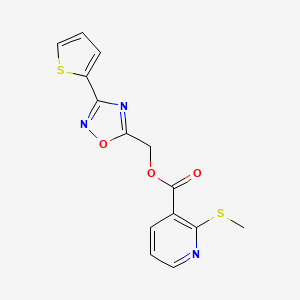


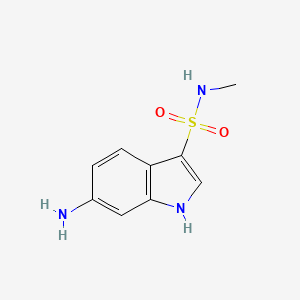
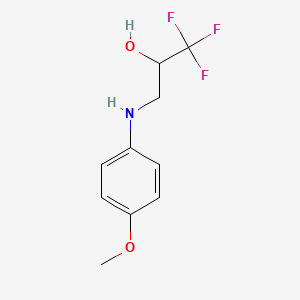
![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate](/img/structure/B13352872.png)

